molecular formula C5H12N2 B121016 Homopiperazine CAS No. 505-66-8

Homopiperazine

Cat. No.: B121016
CAS No.: 505-66-8
M. Wt: 100.16 g/mol
InChI Key: FQUYSHZXSKYCSY-UHFFFAOYSA-N
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Description

Homopiperazine (hexahydro-1,4-diazepine) is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. First synthesized in 1899, it is structurally analogous to piperazine but features an additional methylene group, conferring distinct conformational flexibility and physicochemical properties . Its X-ray structure reveals a symmetrical chair-like conformation with elongated C–C bonds (1.603 Å) in the N–CH₂–CH₂–N moiety compared to piperazine (1.520 Å in piperazine hydrate) . This elongation may influence its hydrogen-bonding capacity and solubility. This compound is widely utilized in drug design to enhance aqueous solubility, modulate receptor binding, and serve as a scaffold for bioisosteric replacements .

Chemical Reactions Analysis

Substitution Reactions

Homopiperazine undergoes alkylation and acylation at its nitrogen atoms, forming derivatives with varied biological and industrial applications.

Key Reactions:

ReactantProductConditionsBiological Activity (EC₅₀)
This compound + 2-aminoacetyl chlorideN,N'-bis(2-aminoacetyl)this compoundRoom temperature, anhydrous solventEnhances [³H]MK-801 binding (18.0 µM)
This compound + 3-aminopropyl bromideN,N'-bis(3-aminopropyl)this compoundReflux in ethanolPartial NMDA receptor agonist (24.4 µM)

Mechanistic Insight :

  • Alkylation proceeds via nucleophilic attack of the amine on electrophilic carbons, favored by the lone pair availability on nitrogen.

  • Acylation reactions with chloroacetyl derivatives yield diamides, which exhibit NMDA receptor modulation comparable to endogenous polyamines like spermine .

Condensation with Carbonyl Compounds

This compound reacts with glyoxal derivatives to form cyclic or open-chain products, depending on stoichiometry.

Example Reaction:

ReactantProductMole Ratio (this compound:Glyoxal)Conditions
This compound + GlyoxalThis compound ethanone0.5:1Methanol, 0–75°C
This compound + GlyoxalThis compound ethanediol2:1Aqueous/organic solvent

Applications :

  • Ethanone derivatives serve as epoxy resin hardeners.

  • Ethanediol derivatives act as corrosion inhibitors or lubricant additives .

Theoretical Predictions (Piperazine Analogy):

Oxidizing AgentMajor ProductsBranching Ratio (N–H vs. C–H Abstraction)
OH radicalsRing-opened aldehydes, nitrosamines18% N–H abstraction, 82% C–H abstraction

Key Observations :

  • OH radical attack occurs preferentially at C–H bonds due to lower activation barriers compared to N–H bonds .

  • Secondary aerosol formation is observed in atmospheric oxidation, driven by reactions with nitric acid .

Acid-Base Reactions

This compound’s basicity (pKₐ ~9.5) enables salt formation with acids, critical for pharmaceutical formulations.

Example:

AcidProductApplication
Nitric acidThis compound dinitratePrecursor for aerosol particle formation
Hydrochloric acidThis compound dihydrochlorideCorrosion inhibition

Photolysis and Radical Interactions

Under UV light, this compound-derived nitrosamines (e.g., 1-nitrosopiperazine analogs) undergo cleavage:

Reaction Scheme:

  • Photolysis :
    R2N NOhνR2N+NO\text{R}_2\text{N NO}\xrightarrow{h\nu}\text{R}_2\text{N}^\cdot +\text{NO}^\cdot

  • Radical Recombination :
    R2N+NO2R2N NO2\text{R}_2\text{N}^\cdot +\text{NO}_2\rightarrow \text{R}_2\text{N NO}_2

Atmospheric Impact :

  • Forms nitramines and nitrosamines, which are persistent environmental contaminants .

Theoretical and Computational Insights

Quantum chemistry calculations (M06-2X/aug-cc-pVTZ level) predict:

  • Ring-opening tendency : this compound’s alkoxy radicals favor ring-opening over stabilization, leading to diamides or imines .

  • Barrier heights : ΔG\Delta G^\ddagger for C–H abstraction is ~10 kJ/mol lower than N–H pathways .

Scientific Research Applications

Cancer Treatment

Homopiperazine derivatives have emerged as promising candidates in cancer therapy, particularly as proteasome inhibitors. The proteasome is crucial for degrading ubiquitinated proteins, and its inhibition can lead to apoptosis in cancer cells.

Case Study: Proteasome Inhibition

A study demonstrated that several this compound derivatives (HPDs), including K-7174, effectively inhibited all three catalytic subunits of the proteasome (β1, β2, and β5), unlike traditional inhibitors such as bortezomib, which primarily target β5. This unique mechanism allows HPDs to overcome resistance seen in bortezomib-treated multiple myeloma patients. K-7174 showed cytotoxic effects on various hematological malignancies and enhanced the effects of bortezomib against resistant cell lines .

CompoundMechanism of ActionCancer TypeEffectiveness
K-7174Proteasome inhibition via multiple subunitsMultiple MyelomaHigh
K-11706Induces apoptosis through proteotoxic stressLeukemiaModerate

Antipsychotic Applications

This compound analogs have also been explored for their antipsychotic properties. SYA013, a this compound derivative of haloperidol, was evaluated for its efficacy in treating schizophrenia.

Case Study: SYA013

In animal models, SYA013 demonstrated significant antipsychotic activity by inhibiting dopaminergic activity without causing escape failure responses (EFRs). It effectively reduced locomotor activity induced by amphetamines and conditioned avoidance responses in rats, indicating its potential as a treatment for schizophrenia .

CompoundTarget ReceptorAnimal ModelObserved Effect
SYA013Dopamine D2RatsReduced activity

Other Therapeutic Applications

Beyond oncology and psychiatry, this compound derivatives have shown promise in various other therapeutic areas:

  • Anti-inflammatory Agents : Some HPDs have been found to induce the unfolded protein response (UPR), which can mitigate inflammation .
  • Antimicrobial Activity : this compound compounds have demonstrated inhibitory effects against bacterial growth, showcasing their potential as antimicrobial agents .
  • Neuroprotective Effects : Research indicates that certain this compound derivatives may enhance neuroprotective mechanisms, contributing to cognitive function improvement .

Synthesis and Biological Evaluation

The synthesis of this compound derivatives typically involves straightforward chemical reactions that modify the basic structure to enhance biological activity. Various studies have detailed synthetic pathways leading to compounds with improved pharmacological profiles.

Synthesis Overview

The synthesis often employs techniques such as:

  • Alkylation reactions
  • Cyclization methods
  • Functional group modifications

These synthetic strategies allow for the creation of a library of this compound derivatives that can be screened for specific biological activities.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Parameter Homopiperazine Piperazine Oxopiperazine 2,6-Diazaspiro[3.3]heptane
Ring Size 7-membered 6-membered 6-membered (with ketone) Bicyclic (two fused 3-membered rings)
N–N Distance (Å) 2.89 2.86 2.85 4.17
Basicity (pKa) ~9.0 (protonated N) ~9.8 (protonated N) Reduced due to ketone Variable based on substituents
Solubility Higher due to basic N Moderate Lower due to ketone Depends on spiro-structure
Conformation Pseudo-chair Chair Planar with ketone Perpendicular fused rings

Key Insights :

  • This compound’s larger ring size and increased N–N distance (vs. piperazine) enhance conformational flexibility, enabling better adaptation to receptor pockets .
  • The basic nitrogen in this compound improves solubility compared to non-basic analogs like oxopiperazine, which contains a ketone group .
  • Bridged systems like 2,6-diazaspiro[3.3]heptane exhibit significantly longer N–N distances (4.17 Å), limiting their utility in targets requiring close nitrogen spacing .

A. Serotonin and Dopamine Receptors :

  • In 5HT1A and serotonin transporter (SERT) studies, this compound-containing compounds (e.g., 3) showed higher binding affinity (Ki = 12 nM at 5HT1A) than piperazine analogs (e.g., 7, Ki = 38 nM).
  • In sigma-2 (σ2) receptor ligands, this compound derivatives (e.g., SYA 013 ) exhibited superior selectivity (σ1Ki/σ2Ki = 25.9) over piperazine analogs, attributed to better shape complementarity .

B. Anticancer and Antitubercular Activity :

  • This compound analogs of JS-K (e.g., 2b ) demonstrated enhanced nitric oxide release and antiproliferative activity in leukemia cells compared to piperazine derivatives, likely due to improved cellular uptake .
  • In antitubercular screens, this compound-derived compounds showed dual activity in bacterial growth inhibition (MIC ≤ 12.5 µM) and Luc assay (targeting cell wall biosynthesis), outperforming piperazine and other diamines .

C. mGlu4 Positive Allosteric Modulators (PAMs) :

  • This compound-based VU0105737 exhibited mGlu4 PAM activity (EC₅₀ = 320 nM) with non-planar geometry and basic nitrogen, contrasting with planar, non-basic piperazine analogs like VU0155041 .

Biological Activity

Homopiperazine, also known as hexahydro-1,4-diazepine, is a cyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their synthesis, pharmacological properties, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its 1,4-diazepane ring structure, which provides a versatile scaffold for the development of various bioactive compounds. Its derivatives have been investigated for their potential as anticancer agents, enzyme inhibitors, and neuroprotective agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the reaction of this compound with various electrophiles to introduce different functional groups. For instance:

  • General Reaction :
    This compound+ElectrophileThis compound Derivative\text{this compound}+\text{Electrophile}\rightarrow \text{this compound Derivative}

This method allows for the modification of the compound to enhance its biological activity. Recent studies have reported the synthesis of several derivatives with promising pharmacological profiles.

Anticancer Activity

This compound derivatives have shown significant anticancer properties. A study reported the synthesis of novel this compound derivatives and their evaluation against cancer cell lines. The results indicated that certain compounds exhibited potent antiproliferative activity:

CompoundIC50 Value (µM)Activity Type
6a30Antiproliferative
6b30Antiproliferative
7c65Antiproliferative

Compounds with carboxamide functionalities demonstrated superior activity compared to those with carbothioamide linkages, suggesting that structural modifications can significantly influence efficacy .

Enzyme Inhibition

This compound derivatives have also been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes. One study synthesized beta-aminoacyl-containing this compound derivatives that exhibited nanomolar activity against DPP-IV without inhibiting cytochrome P450 enzymes (CYPs), making them potential candidates for diabetes treatment:

CompoundDPP-IV IC50 (nM)CYP Inhibition
7mNanomolarNone
7sGood activityNone
7tGood selectivityNone

This selectivity is crucial for minimizing side effects associated with CYP inhibition .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. A study highlighted its potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting a role in treating neurodegenerative diseases. However, further investigation is needed to elucidate the mechanisms involved .

Case Studies

  • Anticancer Efficacy : A series of this compound derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
  • DPP-IV Inhibition : In vitro studies demonstrated that specific this compound derivatives could effectively inhibit DPP-IV, leading to decreased glucose levels in diabetic models.

Q & A

Basic Research Questions

Q. How is homopiperazine synthesized and characterized experimentally?

this compound is typically synthesized via protonation and coordination with metal ions such as Sn(IV). For example, in the synthesis of diphenyltin(IV)-homopiperazine complexes, stoichiometric ratios (1:1) are confirmed using elemental analysis, thermal techniques, and spectral methods (IR, NMR, mass spectrometry). IR spectroscopy identifies shifts in νNH (3294 → 3423 cm⁻¹) and νSn-N (432 cm⁻¹) upon coordination, while NMR reveals downfield shifts in NH protons (Δδ ≈ 0.29 ppm) due to Sn(IV) bonding .

Q. What experimental techniques are used to determine protonation constants and complex equilibria?

Protonation constants (logβ) and complex formation equilibria are studied via potentiometric titrations under controlled conditions (25°C, 0.1 mol dm⁻³ ionic strength, nitrogen atmosphere). Titration data are analyzed using programs like Miniquad-75 to calculate species distribution (e.g., 1:1 complexes, protonated/hydrolyzed forms). For example, logβ11 and logβ12 values for this compound are compared with literature data after adjusting for solvent composition (75% dioxane) .

Q. What is the baseline biological activity profile of this compound and its metal complexes?

this compound and its diphenyltin(IV) complex exhibit enhanced antimicrobial activity (e.g., against Staphylococcus aureus and Escherichia coli) due to reduced metal ion polarity upon coordination, improving lipid membrane penetration. Antitumor activity against MCF7 breast cancer cells shows lower IC50 values for the complex (27 μg/mL) compared to free this compound (30 μg/mL) and diphenyltin(IV) dichloride (80 μg/mL). Docking studies correlate activity with binding to oxidoreductase enzymes .

Q. How does this compound compare to piperazine in receptor binding and drug design?

this compound derivatives often show higher receptor affinity than piperazine analogs. For example, in 5HT1A receptor studies, this compound-based compounds (e.g., K-7174) exhibit better binding due to conformational flexibility from the seven-membered ring. However, increasing carbon chain length in piperazine derivatives can mitigate this difference .

Q. What are the key spectral markers for confirming this compound coordination in complexes?

IR spectroscopy identifies νSn-C (567 cm⁻¹) and νSn-N (432 cm⁻¹) stretches. NMR reveals downfield shifts in NH and adjacent protons (Hα, Hβ, Hγ) upon Sn(IV) coordination. DFT calculations further validate distorted octahedral geometries, with Sn-N bond distances (~2.585 Å) shorter than in free this compound (3.149 Å) .

Advanced Research Questions

Q. How do solution-phase equilibria and speciation impact the biological relevance of this compound complexes?

Speciation diagrams derived from potentiometric data reveal dominant species (e.g., [Sn(HP)Cl₂] at physiological pH), which influence bioavailability. Hydrolyzed species (e.g., Sn(OH)₂) may reduce activity due to lower solubility, while protonated forms enhance stability in acidic environments .

Q. What role does DFT play in optimizing this compound complex structures?

DFT calculations predict geometries (e.g., distorted octahedral Sn coordination), bond lengths, and electronic properties. For diphenyltin(IV)-homopiperazine, DFT confirms the chelate ring formation and quantifies energy stabilization (~15–20 kJ/mol) compared to unbound states. These insights guide synthetic strategies for enhancing stability and activity .

Q. How does this compound perform as a CO₂ absorbent compared to other diamines?

Aqueous this compound (HomoPZ) shows moderate CO₂ absorption capacity (0.8–1.2 mol CO₂/mol amine) but lower heat of absorption (~−60 kJ/mol) than piperazine (PZ). Its seven-membered ring reduces steric hindrance, improving reaction kinetics but requiring higher energy for solvent regeneration .

Q. What structural modifications enhance this compound’s proteasome inhibitory activity?

Substituents like trimethoxyphenyl groups (e.g., K-7174, C=5 chain) increase proteasome binding affinity by facilitating π-π stacking and hydrophobic interactions. Chain length optimization (C=3 to C=7) balances solubility and target engagement, with C=5 showing optimal IC50 values (~50 nM) .

Q. What mechanisms explain this compound’s corrosion inhibition on iron surfaces?

At low concentrations (≤0.016M), this compound adsorbs vertically via one NH group, reducing corrosion rates by ~35%. At higher concentrations, flat adsorption via both NH groups forms a dense hydrophobic layer, achieving ~90% inhibition. Differential capacitance measurements confirm monolayer formation .

Q. Methodological Tables

Table 1. Key Spectral Data for this compound Complex Characterization

TechniqueFree this compoundSn(IV) ComplexReference
IR (νNH)3294 cm⁻¹3423 cm⁻¹ (shifted)
IR (νSn-N)432 cm⁻¹
¹H NMR (NH)δ 1.45 ppmδ 1.74 ppm (Δδ = +0.29 ppm)

Table 2. Biological Activity of Diphenyltin(IV)-Homopiperazine Complex

AssayThis compoundSn(IV) ComplexDiphenyltin(IV) DichlorideReference
MCF7 IC50 (μg/mL)302780
E. coli InhibitionModerateHighLow

Properties

IUPAC Name

1,4-diazepane
Source PubChem
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InChI

InChI=1S/C5H12N2/c1-2-6-4-5-7-3-1/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUYSHZXSKYCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060130
Record name 1H-1,4-Diazepine, hexahydro-
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505-66-8
Record name Homopiperazine
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Record name Hexahydro-1,4-diazepine
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Record name 1H-1,4-Diazepine, hexahydro-
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Record name 1H-1,4-Diazepine, hexahydro-
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Record name Perhydro-1,4-diazepine
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Synthesis routes and methods

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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